3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimido[4,5-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, heating pyrimidines in the presence of a base like sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity
Uniqueness
3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the cyclopentyl and furoyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
6-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c27-17-14-12-21-19(22-16(14)23-20(29)26(17)13-4-1-2-5-13)25-9-7-24(8-10-25)18(28)15-6-3-11-30-15/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBKHVFWWLGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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